

Best practices for handling and storing lyophilized (Phe13,Tyr19)-MCH

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Compound of Interest

Compound Name: (Phe13,Tyr19)-MCH (human, mouse, rat)

Cat. No.: B15140928

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Technical Support Center: (Phe13,Tyr19)-MCH

This technical support center provides researchers, scientists, and drug development professionals with best practices for handling, storing, and utilizing the MCH receptor 1 (MCHR1) agonist, (Phe13,Tyr19)-MCH.

Frequently Asked Questions (FAQs)

Q1: How should I store lyophilized (Phe13,Tyr19)-MCH?

A1: Lyophilized (Phe13,Tyr19)-MCH is stable for extended periods when stored under the correct conditions. For optimal stability, it is recommended to store the lyophilized powder in a desiccated environment at -20°C for up to one year, or at -80°C for up to two years. Avoid frequent temperature fluctuations.

Q2: What is the best way to reconstitute lyophilized (Phe13,Tyr19)-MCH?

A2: The choice of solvent for reconstitution depends on the experimental application. For in vitro cell-based assays, sterile, high-purity water or a buffer such as PBS is often suitable. For stock solutions that require higher concentrations, DMSO can be used. (Phe13,Tyr19)-MCH may require sonication or gentle warming to fully dissolve. It is recommended to prepare fresh solutions for each experiment.

Q3: How should I store reconstituted (Phe13,Tyr19)-MCH solutions?

A3: It is highly recommended to use reconstituted solutions of (Phe13,Tyr19)-MCH on the same day they are prepared. If storage is necessary, aliquot the solution into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to peptide degradation. Store aliquots at -20°C for short-term storage (up to one month) or at -80°C for longer-term storage (up to six months).

Q4: What is the mechanism of action of (Phe13,Tyr19)-MCH?

A4: (Phe13,Tyr19)-MCH is a potent agonist of the Melanin-Concentrating Hormone Receptor 1 (MCHR1), a G protein-coupled receptor (GPCR). Upon binding, it activates downstream signaling pathways primarily through G α i and G α q proteins. Activation of G α i inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Activation of G α q stimulates phospholipase C, resulting in an increase in intracellular calcium concentrations.

Data Presentation

Table 1: Recommended Storage Conditions for (Phe13,Tyr19)-MCH

Form	Storage Temperature	Duration	Notes
Lyophilized Powder	-20°C	Up to 1 year	Store in a desiccated environment.
	-80°C	Up to 2 years	Store in a desiccated environment.
Reconstituted in Water/Buffer	-20°C	Up to 1 month	Aliquot to avoid freeze-thaw cycles.
	-80°C	Up to 6 months	Aliquot to avoid freeze-thaw cycles.
Reconstituted in DMSO	-20°C	Up to 1 month	Aliquot to avoid freeze-thaw cycles.
	-80°C	Up to 6 months	Aliquot to avoid freeze-thaw cycles.

Troubleshooting Guides

Issue 1: High Non-Specific Binding in Radioligand Binding Assays

It has been observed that (Phe13,Tyr19)-MCH can exhibit a significant component of non-specific binding in radioligand binding assays.^[1] This can lead to high background signal and difficulty in determining specific binding to MCHR1.

- Possible Causes:
 - The peptide may be binding to plasticware, filter mats, or other components of the assay system.
 - The concentration of the radiolabeled peptide may be too high.
 - The assay buffer composition may not be optimal for minimizing non-specific interactions.
- Solutions:
 - Pre-treat plates and filter mats: Pre-soaking plates and filter mats with a solution of 0.3% polyethyleneimine (PEI) can help to block non-specific binding sites.
 - Include a blocking agent in the assay buffer: The addition of 0.1% to 0.5% bovine serum albumin (BSA) to the assay buffer can help to reduce non-specific binding.
 - Optimize radioligand concentration: Perform saturation binding experiments to determine the optimal concentration of the radiolabeled (Phe13,Tyr19)-MCH to use in competitive binding assays.
 - Increase the number of washes: After incubation, increase the number and volume of washes with ice-cold wash buffer to more effectively remove unbound radioligand.

Issue 2: Poor Solubility or Precipitation of the Peptide

- Possible Causes:
 - The peptide may not be fully dissolved in the chosen solvent.

- The concentration of the peptide may be too high for the solvent.
- The pH of the buffer may be close to the isoelectric point of the peptide.
- Solutions:
 - Use appropriate dissolution techniques: For aqueous solutions, gentle warming and sonication can aid in dissolving the peptide.
 - Choose an appropriate solvent: For higher concentrations, consider using DMSO as the initial solvent for the stock solution, followed by dilution in the appropriate aqueous buffer for the experiment.
 - Adjust buffer pH: If solubility issues persist in aqueous buffers, consider adjusting the pH away from the peptide's isoelectric point.

Issue 3: Inconsistent or No Response in Cell-Based Assays

- Possible Causes:
 - Low receptor expression: The cell line used may not express sufficient levels of MCHR1.
 - Peptide degradation: The peptide may have degraded due to improper storage or handling (e.g., multiple freeze-thaw cycles).
 - Suboptimal assay conditions: The concentration of the peptide, incubation time, or other assay parameters may not be optimal.
 - Cell health: The cells may be unhealthy or at a suboptimal confluency.
- Solutions:
 - Verify receptor expression: Confirm MCHR1 expression in your cell line using a validated method such as qPCR or western blot.
 - Use fresh peptide solutions: Prepare fresh solutions of (Phe13,Tyr19)-MCH for each experiment and avoid repeated freeze-thaw cycles of stock solutions.

- Optimize assay parameters: Perform dose-response and time-course experiments to determine the optimal concentration and incubation time for your specific assay and cell line.
- Ensure proper cell culture maintenance: Use cells within a consistent passage number range and ensure they are healthy and at an appropriate confluency for the assay.

Experimental Protocols

Protocol 1: Radioligand Binding Assay

This protocol is for a competitive radioligand binding assay to determine the binding affinity of test compounds for MCHR1 using [125 I]-(Phe13,Tyr19)-MCH.

- Materials:
 - HEK293 cells stably expressing human MCHR1
 - [125 I]-(Phe13,Tyr19)-MCH
 - Unlabeled (Phe13,Tyr19)-MCH
 - Test compounds
 - Binding Buffer: 25 mM HEPES, 10 mM MgCl_2 , 2 mM EGTA, 0.1% BSA, pH 7.4
 - Wash Buffer: 50 mM Tris-HCl, 0.9% NaCl, pH 7.4
 - 96-well microplates
 - Glass fiber filter mats (pre-soaked in 0.3% PEI)
 - Cell harvester
 - Scintillation counter
- Method:
 - Prepare membranes from HEK293-MCHR1 cells by homogenization and centrifugation.

- In a 96-well plate, add 50 μ L of binding buffer, 50 μ L of test compound at various concentrations, and 50 μ L of [125 I]-(Phe13,Tyr19)-MCH (at a concentration close to its K_d , e.g., 0.1 nM).
- For total binding, add 50 μ L of binding buffer instead of the test compound.
- For non-specific binding, add 50 μ L of a high concentration of unlabeled (Phe13,Tyr19)-MCH (e.g., 1 μ M).
- Add 50 μ L of the cell membrane preparation to each well.
- Incubate the plate at room temperature for 90 minutes with gentle agitation.
- Terminate the binding reaction by rapid filtration through the pre-soaked glass fiber filter mats using a cell harvester.
- Wash the filters three times with ice-cold wash buffer.
- Allow the filters to dry, and then measure the radioactivity using a scintillation counter.
- Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC_{50} of the test compounds and calculate the K_i using the Cheng-Prusoff equation.

Protocol 2: Calcium Mobilization Assay

This protocol measures the G α_q -mediated increase in intracellular calcium upon MCHR1 activation.

- Materials:
 - CHO or HEK293 cells stably expressing human MCHR1
 - (Phe13,Tyr19)-MCH
 - Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
 - Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES and 2.5 mM probenecid, pH 7.4

- 96- or 384-well black-walled, clear-bottom plates
- Fluorescence plate reader with an injection system
- Method:
 - Seed the MCHR1-expressing cells into the plates and culture overnight.
 - Remove the culture medium and load the cells with the calcium-sensitive dye in assay buffer for 60 minutes at 37°C.
 - Wash the cells with assay buffer to remove excess dye.
 - Place the plate in the fluorescence plate reader and measure the baseline fluorescence.
 - Inject (Phe13,Tyr19)-MCH at various concentrations and immediately begin recording the fluorescence intensity over time (e.g., for 60-120 seconds).
 - The response is quantified as the peak fluorescence signal minus the baseline fluorescence.
 - Plot the response against the log of the agonist concentration to determine the EC₅₀.

Protocol 3: cAMP Accumulation Assay

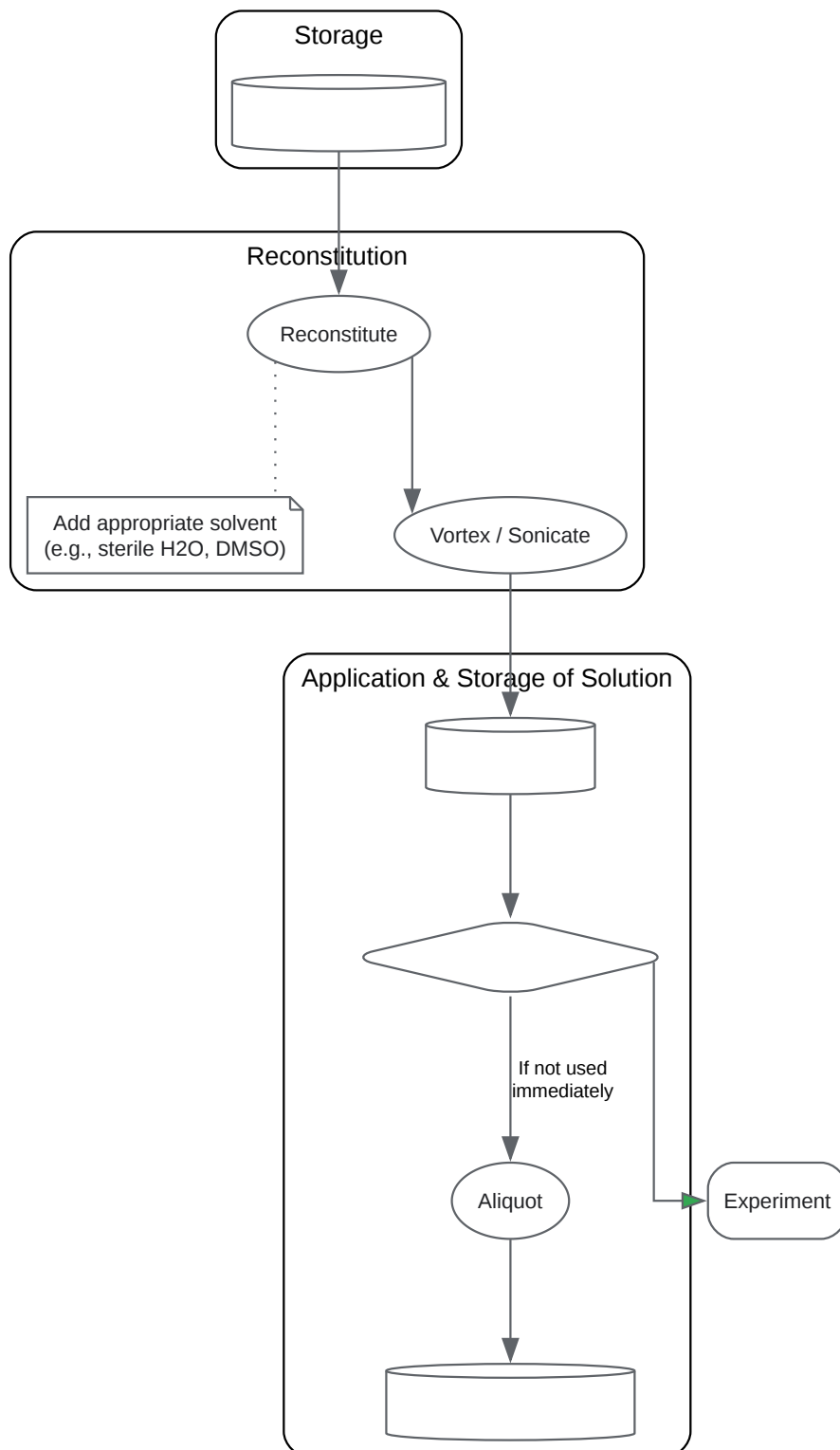
This protocol measures the G_{αi}-mediated inhibition of cAMP production following MCHR1 activation.

- Materials:
 - CHO or HEK293 cells stably expressing human MCHR1
 - (Phe13,Tyr19)-MCH
 - Forskolin
 - cAMP detection kit (e.g., HTRF, ELISA)
 - 384-well plates

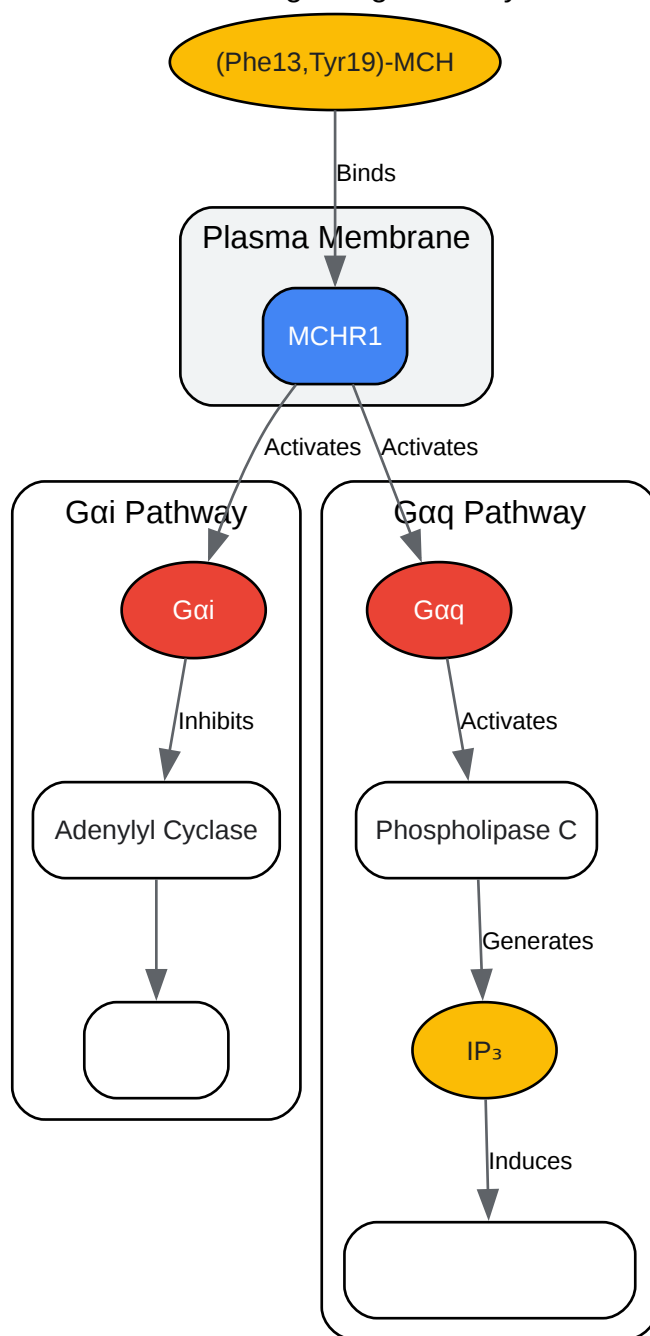
- Method:
 - Plate the MCHR1-expressing cells into a 384-well plate and incubate overnight.
 - Add serial dilutions of (Phe13,Tyr19)-MCH to the wells.
 - Immediately add a fixed concentration of forskolin (e.g., the EC_{80} for cAMP production in your cell line).
 - Incubate for 30 minutes at room temperature.
 - Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP detection kit according to the manufacturer's instructions.
 - The inhibitory effect of (Phe13,Tyr19)-MCH is determined by the reduction in the forskolin-stimulated cAMP signal.
 - Plot the response against the log of the agonist concentration to determine the EC_{50} .

Mandatory Visualizations

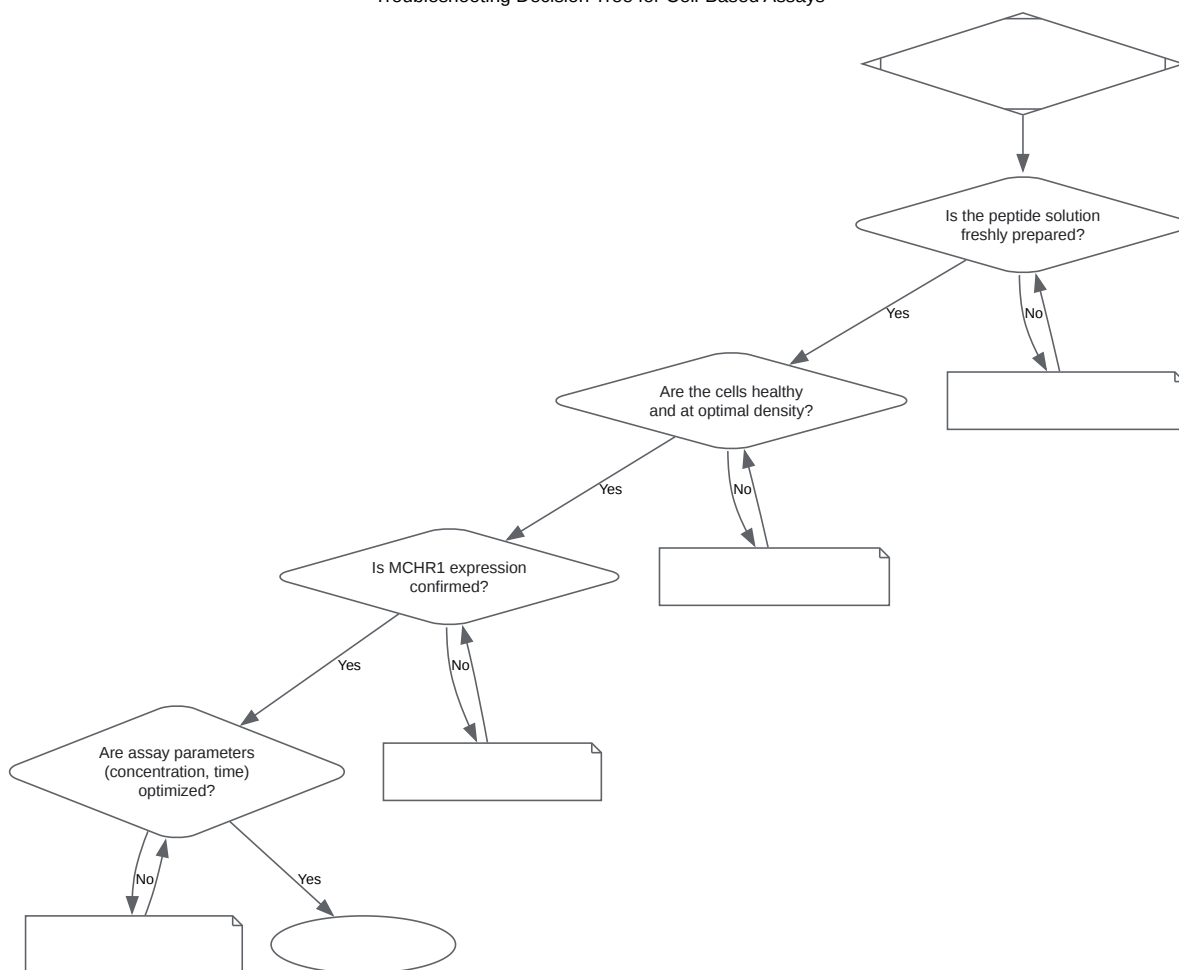
Workflow for Reconstituting and Using Lyophilized (Phe13,Tyr19)-MCH



MCHR1 Signaling Pathways



Troubleshooting Decision Tree for Cell-Based Assays



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References

- 1. Characterization of [Phe(13), Tyr(19)]-MCH analog binding activity to the MCH receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
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